3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Description
Significance in Advanced Chemical Synthesis and Energetic Materials Chemistry
The primary significance of DPT lies in its role as a crucial intermediate in the production of HMX, one of the most powerful military explosives currently in use. icm.edu.plresearchgate.nettandfonline.com The direct nitrolysis of DPT provides a viable pathway to synthesize HMX. researchgate.netresearchgate.netmst.edu Research has shown that the nitrification of DPT can yield up to 75% HMX. acs.orgnih.gov This process is a key component of the modified Bachmann process for manufacturing HMX. mst.edubue.edu.eg
Beyond its function as a precursor, DPT is itself an energetic material due to the presence of nitroamine groups and the strain within its ring structure. nih.govsid.ir It is considered a desirable and high-efficiency substitute for RDX and HMX in certain weapon and rocket propellant formulations. sid.ir DPT exists in two polymorphic crystal forms, both of which exhibit lower impact sensitivity than HMX and RDX. acs.orgnih.gov
Below is a table summarizing some of the key physical and chemical properties of DPT:
| Property | Value |
| Molecular Formula | C5H10N6O4 |
| Molecular Weight | 218.2 g/mol |
| Density | 1.63 g/cm³ |
| Appearance | White rhombic crystal |
| Melting Point (Polymorph 1) | 222.0–223.0 °C |
| Melting Point (Polymorph 2) | 204.0–205.0 °C |
| Solubility | Soluble in acetic acid and N,N-dimethylformamide; insoluble in water. |
Historical Trajectories of Research and Development Pertaining to 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
The development and study of DPT are intrinsically linked to the broader history of military explosives research. The Bachmann process, a method for synthesizing HMX through the nitrolysis of hexamine, identified DPT as a key intermediate. tandfonline.commst.edubue.edu.eg Traditional methods for producing HMX often involve the use of expensive reagents like acetic anhydride, which has driven research into more cost-effective routes. energetic-materials.org.cn
Scope and Academic Relevance of Current Research Domains
Current research on DPT continues to be highly relevant within the fields of organic chemistry and energetic materials. A significant area of investigation is the optimization of the nitrolysis of DPT to maximize the yield and purity of HMX. icm.edu.pldntb.gov.ua Studies have explored the use of various catalysts, such as solid acid catalysts and acidic ionic liquids, to improve the efficiency of this conversion under milder and safer conditions. icm.edu.plresearchgate.netresearchgate.net
The thermal behavior and decomposition of DPT are also critical areas of study to ensure its safe handling and storage. acs.orgnih.gov Techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) are employed to understand its thermal stability, with studies indicating that DPT undergoes decomposition at temperatures around 211°C. researchgate.net Research into the thermal decomposition kinetics helps in modeling and predicting the thermal explosion risk of DPT. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,7-dinitro-1,3,5,7-tetrazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYIYWCAYFTQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN(CN1CN(C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915232 | |
| Record name | 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-56-4 | |
| Record name | Dinitropentamethylenetetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Tetraazabicyclo(3.3.1)nonane, 3,7-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization for 3,7 Dinitro 1,3,5,7 Tetraazabicyclo 3.3.1 Nonane
Conventional Synthetic Pathways
Conventional methods for synthesizing DPT have historically relied on the nitrolysis of hexamethylenetetramine, a process that has been subject to various modifications to improve efficiency and yield.
The primary and most established route for the industrial production of DPT is the nitration of Hexamethylenetetramine (also known as hexamine or urotropine). researchgate.net The modified Bachmann process is a cornerstone of this approach, involving the nitrolysis of hexamine using a nitrating mixture composed of ammonium (B1175870) nitrate (B79036) and nitric acid in the presence of acetic acid and acetic anhydride. researchgate.neticm.edu.plmst.edu
The general steps of the Bachmann process for DPT formation involve reacting hexamine with acetic acid and acetic anhydride, followed by the addition of the ammonium nitrate/nitric acid solution. mst.edubue.edu.eg This process has been a reliable method for manufacturing DPT, which is a key intermediate in the synthesis of HMX. icm.edu.plmst.edu The reaction is typically conducted under controlled temperature conditions to manage the exothermic nature of the nitration and to ensure the stability of the intermediates and final product. mst.edu
Within the reaction pathway originating from hexamine, Hexamine Dinitrate has been identified as a crucial intermediate. ijitee.orgbue.edu.egekb.eg This compound is formed by the reaction of hexamine with nitric acid. ijitee.orgekb.eg Specifically, it can be prepared by adding an aqueous solution of hexamine to nitric acid at a controlled temperature, typically around 15°C. bue.edu.egekb.eg
Advanced Synthetic Approaches
To overcome the complexities and costs associated with conventional methods, advanced synthetic strategies are being explored. These include the use of alternative precursors and the introduction of modern catalytic systems to enhance reaction efficiency and sustainability.
An alternative and cost-effective synthetic route for DPT has been developed using urea (B33335) as the starting material. sid.iriau.ir This method proceeds through the formation of N,N'-dinitrourea (DNU) as a key intermediate. sid.ir The process involves the nitrolysis of urea, followed by a series of reactions without the need to isolate the unstable DNU intermediate. sid.ir
In an optimized procedure, the hydrolysis of DNU is conducted in the presence of formaldehyde (B43269) to form the relatively stable N-dimethylol nitramide (B1216842). sid.ir Subsequent addition of ammonia (B1221849) leads to the formation of methylenediamine, which reacts with N-dimethylol nitramide to precipitate DPT. sid.ir This method is noted for being operationally simple and providing DPT in high purity with yields of up to 67.4% based on the initial urea. sid.ir The use of inexpensive urea as a precursor presents a significant contribution toward reducing the manufacturing cost of DPT and, subsequently, HMX. sid.ir
The application of task-specific ionic liquids (TSILs) as recyclable catalysts represents a modern approach to DPT synthesis. researchgate.net Research has demonstrated a facile and efficient method for synthesizing DPT starting from urea, catalyzed by these TSILs. researchgate.net Ionic liquids are valued in catalysis for enabling higher selectivity and yields, and for the ease of separating the catalyst from the reaction mixture. mdpi.com
In this context, acidic ionic liquids have been developed and employed as effective and reusable catalysts for the synthesis of DPT. researchgate.net The catalytic activity is often dependent on the anion acidity and the solubility of the starting materials in the ionic liquid. researchgate.net A significant advantage of this method is the ability to recover and reuse the catalysts multiple times without a noticeable decrease in their catalytic activity, aligning with the principles of green chemistry. researchgate.net While much of the research on ionic liquids in this field focuses on the subsequent conversion of DPT to HMX, their successful application as catalysts for the synthesis of DPT itself from urea offers a promising, sustainable alternative to traditional methods. mst.eduresearchgate.netresearchgate.net
Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of DPT while ensuring a safe and efficient process. preprints.orgsigmaaldrich.com Key variables that have been systematically studied include temperature, reagent concentrations, reaction time, and the nature of the catalytic system.
For the conventional Bachmann process, modifications have focused on concentrating the nitration conditions by reducing the volume of acetic acid, which can lead to higher production capacity and efficiency. icm.edu.pl In the synthesis route starting from hexamine dinitrate, the effects of temperature and time have been thoroughly investigated. As shown in the table below, the conversion rate is highly dependent on these parameters.
| Temperature (°C) | Reaction Time | Observations |
|---|---|---|
| 15 - 65 | 0 - 10 hours | Reaction rate increases with temperature. The conversion was followed experimentally to establish kinetic models. |
| 45 | 0 - 15 minutes | This temperature is recommended in multiple studies for the conversion under the action of acetic anhydride-acetic acid. |
In the urea-based synthesis, several operating parameters have been optimized to maximize the yield. The molar ratio of nitric acid to urea, the hydrolysis temperature of the DNU intermediate, and pH have been identified as critical factors. sid.ir
| Parameter | Optimal Condition/Range | Impact on Yield |
|---|---|---|
| Molar Ratio (HNO₃:Urea) | 3.5:1 | Leads to a higher yield of DPT. |
| Nitrolysis Temperature | 0 - 5°C | Higher temperatures can lead to the decomposition of the N,N'-dinitrourea (DNU) intermediate. |
| Hydrolysis Temperature | 30 - 40°C | Temperatures in this range were found to be appropriate for the hydrolysis of DNU in the presence of formaldehyde. |
| Final pH | 6.0 - 7.0 | Adjusting the pH into this range with ammonia is crucial for the final precipitation of DPT. |
The systematic optimization of these parameters is essential for developing robust, scalable, and economically viable processes for the synthesis of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane.
Impact of Temperature and Reaction Duration Profiles
Temperature and reaction time are critical parameters in the synthesis of DPT, directly affecting reaction kinetics and the formation of byproducts. Studies have shown that precise control over these variables is essential for maximizing the yield and purity of the final product.
One common synthetic route involves the nitrolysis of hexamine dinitrate. Research investigating the conversion of hexamine dinitrate into DPT has explored a range of temperatures from 15°C to 65°C with reaction durations extending up to 10 hours. bue.edu.egresearchgate.net A specific procedure maintains the reaction mixture at a constant temperature of 44±1°C for a period of 15 minutes. bue.edu.eg Another method, starting from urea, utilizes an initial temperature of -5°C to 0°C during the addition of reagents, followed by a one-hour stirring period at 0°C to 5°C. researchgate.net
The thermal stability of DPT is also a key consideration for process safety and defining the upper limits of the reaction temperature. Thermal analysis has shown that the decomposition of DPT begins at 120°C. acs.org In subsequent reactions, such as the nitrolysis of DPT to produce other compounds, temperatures are often kept significantly lower, for instance, between -8°C and -36°C, to control the reaction pathway. rsc.org
The following table summarizes temperature and duration profiles from various synthetic approaches.
| Starting Material | Temperature Profile | Reaction Duration | Reference |
| Hexamine Dinitrate | 15°C to 65°C | 0 to 10 hours | bue.edu.egresearchgate.net |
| Hexamine Dinitrate | 44 ± 1°C | 15 minutes | bue.edu.eg |
| Urea | -5°C to 0°C (addition), then 0°C to 5°C (stirring) | 1 hour (stirring) | researchgate.net |
| DPT (for nitrolysis) | -4°C to -6°C | 4 to 6 minutes | google.com |
Influence of Solvent Systems and Stoichiometric Reagent Ratios
The choice of solvent and the precise ratio of reagents are fundamental to the successful synthesis of DPT. The reaction medium not only facilitates the interaction between reactants but also influences the reaction mechanism and product stability.
A widely cited method for DPT synthesis employs a solvent system consisting of glacial acetic acid and acetic anhydride. bue.edu.eg In this system, hexamine is nitrated using a solution of ammonium nitrate in nitric acid. bue.edu.eg Another approach utilizes a more aggressive nitrating medium of fuming nitric acid and oleum. researchgate.net The development of novel solvent systems includes the use of task-specific ionic liquids, which can act as recyclable catalysts, offering a more environmentally friendly and efficient synthetic route. researchgate.netkab.ac.ug
Stoichiometric control is paramount to maximizing yield and minimizing the formation of impurities. In a process where DPT is a reactant for further nitrolysis, the molar ratio of DPT to fuming nitric acid is maintained between 1:20 and 1:60, while the ratio of DPT to ammonium nitrate is kept between 1:1 and 1:4. google.com
The table below details different solvent systems and the stoichiometric ratios employed in DPT synthesis and subsequent reactions.
| Starting Material | Solvent System | Key Reagent Ratios (Reactant:Reagent) | Reference |
| Hexamine Dinitrate | Glacial Acetic Acid, Acetic Anhydride | Not specified | bue.edu.eg |
| Urea | Nitric Acid, Oleum, Ionic Liquid Catalyst | Not specified | researchgate.net |
| DPT (for nitrolysis) | Fuming Nitric Acid | DPT:Fuming Nitric Acid (1:20 to 1:60), DPT:Ammonium Nitrate (1:1 to 1:4) | google.com |
Control of Water and Nitrogen Oxide Concentrations in Reaction Media
The presence of water and nitrogen oxides (such as N₂O₄) in the reaction medium can have a profound effect on the synthesis and subsequent reactions of DPT. These species can alter the reaction pathway and influence the formation of intermediates and final products. rsc.org
In the nitrolysis of DPT, it has been observed that small quantities of water and N₂O₄ can be beneficial for the generation of the intermediate 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX). rsc.org However, the presence of these same species can impede the subsequent conversion of MNX to the desired final product, 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX). rsc.org
The mechanism involves electrophilic species such as the nitronium ion (NO₂⁺) and the nitrosonium ion (NO⁺), which are derived from nitric acid and nitrogen oxides. sc.edu These ions attack the nitrogen atoms of the DPT molecule. sc.edu Subsequently, nucleophilic water molecules can attack the bridge carbon atoms, leading to ring-opening and the formation of intermediates. sc.edu Therefore, the precise control of water and nitrogen oxide concentrations is a critical factor in steering the reaction toward the desired product and achieving high yields. rsc.org
Methodologies for Process Scale-Up and Continuous Synthesis
Transitioning from laboratory-scale synthesis to industrial production requires robust methodologies for process scale-up and the development of continuous synthesis protocols. These advancements are aimed at improving efficiency, safety, and cost-effectiveness.
Research into the formation of DPT has compared semi-batch and continuous processes. researchgate.net A notable finding from this research is that the yield of DPT in a continuous process was only two-thirds of that achieved in a semi-batch process, highlighting the challenges in adapting the synthesis for continuous production. researchgate.net
The development of multi-step, one- or two-pot synthesis methods represents another approach to streamlining the production process, reducing the need for isolation of intermediates and minimizing waste. google.com Furthermore, the introduction of recyclable catalysts, such as task-specific ionic liquids, is a significant step toward more sustainable and economically viable large-scale production. researchgate.netkab.ac.ug These catalysts can be recovered and reused multiple times without a noticeable decrease in activity, which is a crucial factor for industrial applications. researchgate.net
Structural Elucidation and Conformational Analysis of 3,7 Dinitro 1,3,5,7 Tetraazabicyclo 3.3.1 Nonane
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide critical data on atomic connectivity and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N) for Molecular Connectivity
NMR spectroscopy is a powerful tool for elucidating the molecular framework of DPT.
¹H NMR: Proton NMR is routinely used to confirm the synthesis of DPT and to monitor its subsequent chemical transformations, such as its nitrolysis to form 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX). researchgate.netrsc.org The spectrum of DPT is characterized by signals corresponding to the methylene (B1212753) protons of its bicyclic structure. The symmetry of the molecule influences the appearance of these signals. In studies tracking its conversion to HMX, the distinct resonances of DPT are monitored to determine reaction kinetics. researchgate.net
¹³C NMR: Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. For the bicyclo[3.3.1]nonane framework, the chemical shifts are sensitive to the conformational state of the rings (chair-chair, chair-boat, or twin-boat). Studies on analogous 3,7-disubstituted bicyclo[3.3.1]nonanes have established a methodology for using ¹³C chemical shifts to determine the predominant conformation in solution. rsc.org While specific ¹³C NMR data for DPT is not extensively detailed in readily available literature, the spectrum is expected to show signals for the methylene carbons bridging the nitrogen atoms and the central methylene group at the C9 position.
¹⁴N NMR: Nitrogen-14 NMR is less commonly employed for the detailed structural analysis of nitramines like DPT due to the quadrupolar nature of the ¹⁴N nucleus. This typically results in very broad signals, which can be difficult to resolve and interpret for complex molecules. While ¹⁵N NMR is a more sensitive alternative for studying the nitrogen environments in such compounds, specific ¹⁴N NMR data for DPT is not prominent in the scientific literature.
Interactive NMR Data Table
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Data not specified | - | Methylene Protons (N-CH₂-N and N-CH₂-C) |
| ¹³C | Data not specified | - | Methylene Carbons (C1/C5, C2/C4/C6/C8, C9) |
| ¹⁴N | Data not specified | Broad Signal | Nitramine and Amine Nitrogens |
| Note: Specific chemical shift values for DPT are not consistently reported across general literature; the table reflects the expected signals. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is essential for identifying the functional groups within the DPT molecule. The infrared spectrum provides direct evidence for the presence of the nitramine (N-NO₂) groups, which are hallmarks of its structure.
Key vibrational modes for DPT include:
N-NO₂ Asymmetric and Symmetric Stretching: These are strong absorption bands characteristic of nitramines. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.
C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the heterocyclic rings.
CH₂ Stretching and Bending: Absorptions corresponding to the methylene groups that form the bicyclic framework.
One study has identified symmetric stretching vibrations in DPT at 1289 cm⁻¹. researchgate.net Combined thermogravimetric and FTIR (TG-FTIR) analysis has been used to study its decomposition, identifying evolved gases such as carbon dioxide, water, and nitrogen oxides, which correspond to the fragmentation of its core structure. researchgate.net
Interactive FTIR Data Table
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1550-1600 | Asymmetric Stretch | N-NO₂ |
| ~1250-1300 | Symmetric Stretch | N-NO₂ |
| 1289 | Symmetric Stretch | Not specified |
| ~1000-1200 | Stretch | C-N |
| ~2850-2960 | Stretch | C-H (Methylene) |
| ~1450 | Bending (Scissoring) | C-H (Methylene) |
| Note: The listed wavenumber ranges are typical for the assigned functional groups in nitramines. Specific peak values for DPT may vary. |
Diffraction-Based Structural Determination
To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, diffraction techniques are indispensable.
X-ray Crystallography for Crystalline and Molecular Architecture
X-ray crystallography provides definitive information on the molecular and crystalline structure of DPT. Research has confirmed that DPT is a white rhombic crystalline solid. acs.org It is known to exist in at least two polymorphic forms, which have distinct melting points of 204.0–205.0 °C and 222.0–223.0 °C. acs.org
Microscopic and Morphological Characterization
The physical form, including particle size and surface features, of a crystalline solid can significantly influence its properties.
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology
Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography and morphology of DPT crystals. researchgate.net This technique provides high-resolution images that reveal details about particle shape, size distribution, and surface texture. The morphology of DPT can be influenced by the synthesis and recrystallization methods used. acs.org Characterization by SEM is crucial for understanding the physical properties of the material. For instance, studies on other energetic materials have used SEM to observe changes in particle morphology after exposure to radiation, highlighting its utility in stability assessments. acs.org
Polymorphism and Crystalline Forms of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form, where each form has a different arrangement of molecules in the crystal lattice. curiaglobal.comaipla.org These different crystalline structures are known as polymorphs, and while they have the same chemical composition, they can exhibit distinct physical and chemical properties such as melting point, solubility, and stability. curiaglobal.com
This compound (also known as DPT) is a white rhombic crystalline compound that has been identified to exist in two polymorphic forms. acs.orgnih.gov These forms are distinguishable primarily by their different melting points. acs.orgnih.gov Form I is the higher-melting polymorph, while Form II has a distinctly lower melting point. acs.orgnih.gov The existence of these polymorphs is a critical consideration in the synthesis and handling of DPT, as the crystalline form can influence its properties and subsequent reactivity.
The key distinguishing property between the two known polymorphs of DPT is their melting point, as detailed in the table below.
| Polymorphic Form | Melting Point (°C) |
|---|---|
| Form I | 222.0–223.0 |
| Form II | 204.0–205.0 |
Chromatographic Methodologies for Purity Assessment
Chromatographic techniques are essential analytical tools for separating, identifying, and quantifying the components of a mixture. For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is a principal and widely utilized methodology. acs.orgmst.edu This technique is employed to determine the concentration of DPT and to detect the presence of any impurities or intermediates from the synthesis process. mst.eduresearchgate.netbohrium.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantitative analysis of DPT. mst.edu The method is crucial for monitoring the progress of synthesis reactions by measuring the concentration of both the unreacted starting materials and the formed DPT. mst.edu It is also used to establish the purity of the final product. acs.org
A typical HPLC system for the analysis of DPT involves a stationary phase (column), a mobile phase, and a detector. researchgate.net The UV detector is commonly used, tuned to a specific wavelength to detect and quantify DPT as it elutes from the column. researchgate.net For instance, studies have utilized an Agilent 1100 series HPLC with the UV detector set at 220 nm for the measurement of DPT. mst.eduresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1100 series HPLC | mst.eduresearchgate.net |
| Detector | UV Detector | researchgate.net |
| Wavelength | 220 nm | researchgate.net |
| Working Temperature | 28 °C | researchgate.net |
To ensure that an HPLC method provides accurate and reliable results, it must be validated according to established guidelines. nih.govrjptonline.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products. nih.govrjptonline.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org
Accuracy: The closeness of the test results obtained by the method to the true value. rjptonline.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. rjptonline.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org
Reaction Mechanisms and Kinetic Studies of 3,7 Dinitro 1,3,5,7 Tetraazabicyclo 3.3.1 Nonane
Nitrolysis Reactions and Transformation Pathways to High-Energy Nitramines (e.g., HMX)
The nitrolysis of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane is a critical process for the synthesis of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX), a powerful energetic material. sc.edursc.org This transformation involves the cleavage of the bicyclic structure of DPT and subsequent nitration to form the eight-membered HMX ring. The process is envisioned as a promising, low-cost alternative to traditional HMX synthesis routes, such as the Bachmann process, as it avoids the extensive use of acetic acid and acetic anhydride. rsc.orgsciencemadness.org
Detailed Stepwise Nitrolysis Mechanisms
The conversion of DPT to HMX is not a direct nitration but a multi-step process involving nitrolysis and nitrosolysis. rsc.org A proposed mechanism suggests that the reaction is initiated by an electrophilic attack on the nitrogen atoms of the DPT molecule. sc.eduresearchgate.net The bicyclic bridge methylene (B1212753) of DPT is cleaved, leading to the formation of a highly reactive intermediate, 1-hydroxymethyl-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane. rsc.orgglobethesis.com This intermediate is then subject to further nitrolysis to yield HMX. Another key pathway involves the formation of a stable nitroso intermediate, which is subsequently converted to HMX. rsc.orgresearchgate.net
Isolation and Characterization of Key Reaction Intermediates
Slowing the nitrolysis reaction has enabled the successful isolation and characterization of crucial intermediates, providing direct evidence for the proposed reaction pathways. sc.edu Two significant intermediates have been identified:
1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) : This compound is considered an essential intermediate in the formation of HMX from DPT. sc.edursc.orgglobethesis.com Its formation is rapid, and it is then gradually nitrolyzed to HMX. rsc.orgrsc.org
1,5-dinitroso-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DNDS) : This dinitroso compound has also been isolated and characterized, further elucidating the complexity of the reaction mixture. sc.edu
The characterization of these intermediates has been instrumental in developing a more accurate understanding of the DPT to HMX conversion, shifting from a simple one-pot nitrolysis view to a more nuanced stepwise mechanism. rsc.org
Investigation of Electrophilic and Nucleophilic Species in Nitrolysis Processes
The nitrolysis process is governed by the interplay of powerful electrophilic and nucleophilic species.
Electrophilic Species : The primary electrophiles are the nitronium ion (NO₂⁺) and the nitrosonium ion (NO⁺). sc.eduresearchgate.net These ions, generated from nitric acid and nitrogen oxides like N₂O₄, attack the nitrogen atoms at positions 3 and 7 of the DPT molecule. sc.eduresearchgate.net This electrophilic attack leads to the formation of cationic intermediates. sc.edu
Nucleophilic Species : Water (H₂O) acts as a key nucleophile in the reaction. sc.eduresearchgate.net It attacks the bridge carbon atoms of the cationic DPT intermediates, facilitating the ring-opening of the bicyclic structure to form the eight-membered ring precursors to HMX. sc.edu
Kinetic Analysis of Nitrolysis Reactions and Product Selectivity
Kinetic studies, often tracked using ¹H-NMR, have provided quantitative insights into the reaction rates. rsc.orgrsc.org The conversion of the intermediate MNX to HMX has been shown to follow pseudo-first-order kinetics. rsc.orgresearchgate.netrsc.org A key finding is that the selectivity for HMX is largely unaffected by changes in reaction temperature within the studied range (e.g., -8 °C to -36 °C). rsc.orgrsc.org This indicates a robust process for industrial applications. Theoretical calculations using density functional theory (DFT) have also been employed to understand the reaction mechanism and activation energies. For instance, the activation energy for DPT nitrolysis in a HNO₃/NH₄⁺ system was calculated to be 133.95 kJ·mol⁻¹, significantly lower than the 376.73 kJ·mol⁻¹ in a pure HNO₃ system, highlighting the catalytic role of the ammonium (B1175870) ion. energetic-materials.org.cn
| Reaction Step | Kinetic Order | Temperature Range (°C) | Key Finding | Reference |
|---|---|---|---|---|
| MNX to HMX Conversion | Pseudo-first-order | -8 to -36 | HMX selectivity is nearly independent of temperature. | rsc.orgrsc.org |
Influence of Reaction Environment on Nitrolysis Efficiency and Mechanism
The reaction environment critically impacts the efficiency and mechanism of DPT nitrolysis.
Water Content : A small amount of water is beneficial for the generation of the intermediate MNX. rsc.orgrsc.org However, the presence of water hinders the subsequent conversion of MNX to HMX. rsc.orgglobethesis.com
Nitrogen Tetroxide (N₂O₄) : Similar to water, a small quantity of N₂O₄ promotes the formation of MNX but impedes its conversion to HMX. rsc.orgrsc.org
| Component | Effect on MNX Formation | Effect on MNX to HMX Conversion | Reference |
|---|---|---|---|
| Water (small amount) | Beneficial | Hinders | rsc.orgrsc.org |
| N₂O₄ (small amount) | Beneficial | Hinders | rsc.orgrsc.org |
| Ammonium Ion (NH₄⁺) | Favorable | Hinders | researchgate.netenergetic-materials.org.cn |
Thermal Decomposition and Pyrolysis Investigations
The thermal stability of DPT is a crucial parameter given its role as an energetic material precursor. nih.gov Studies using techniques like Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Accelerating Rate Calorimetry (ARC) have been conducted to assess its thermal hazards. nih.govacs.org
The thermal decomposition of DPT is an autocatalytic process, meaning the decomposition products catalyze further decomposition. nih.govresearchgate.net The process involves two main reactions: the initial decomposition of DPT itself, followed by secondary reactions and decomposition of the byproducts. nih.govresearchgate.net The initial decomposition temperature has been reported in the range of 120.0–190.0 °C. nih.govacs.org Pyrolysis mechanisms have been further investigated using advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) and ReaxFF molecular dynamics (ReaxFF MD) simulations to understand the breakdown of the molecule at high temperatures. nih.govacs.org
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Initial Decomposition Temperature | 120.0–190.0 °C | DSC/DTA | nih.govacs.org |
| Decomposition Temperature | 197.9 °C | DSC (4 K/min) | nih.govacs.org |
| Heat of Decomposition | 117.20 ± 15.50 kJ·mol⁻¹ | DSC/DTA | nih.govacs.org |
| Heat of Liberation | 146.50 ± 25.11 kJ·mol⁻¹ | DSC | nih.govacs.org |
| Activation Energy | 418.58–1255.74 kJ·mol⁻¹ | DSC | nih.govacs.org |
Kinetic Modeling of Thermal Decomposition Pathways and Activation Energies
The thermal decomposition of DPT is a complex process characterized by an autocatalytic mechanism. chemrxiv.orgacs.org This means that one or more of the decomposition products act as a catalyst, accelerating the subsequent breakdown of the material. chemrxiv.org This autocatalytic behavior is particularly evident when the decomposition occurs in a confined environment, where gaseous products cannot easily escape. chemrxiv.org
Kinetic analysis of DPT's thermal decomposition has been performed using various models to accurately describe the reaction progress. Studies have shown that multi-stage kinetic models, incorporating 2, 4, or 7 stages, can provide a superior fit to experimental data obtained from techniques like Differential Scanning Calorimetry (DSC). chemrxiv.org The decomposition process is understood to involve the initial breakdown of DPT itself, followed by secondary reactions and the decomposition of byproducts. chemrxiv.orgacs.org
The activation energy (Ea), a critical parameter representing the minimum energy required to initiate the reaction, has been determined through various experimental methods. The values reported in the literature can vary significantly depending on the analytical technique and conditions. For instance, DSC tests have yielded activation energy ranges from 418.58 to 1255.74 kJ mol⁻¹. chemrxiv.orgwikipedia.org The heat of decomposition has been measured to be approximately 117.20 ± 15.50 kJ mol⁻¹ to 146.50 ± 25.11 kJ mol⁻¹. chemrxiv.orgacs.org
Interactive Data Table: Thermal Decomposition Kinetic Parameters for DPT
| Parameter | Reported Value(s) | Method/Conditions |
| Decomposition Temperature (Initial) | 120.0–190.0 °C | DSC/DTA under N₂ or air atmosphere acs.org |
| Decomposition Temperature (Peak) | 197.9 °C | DSC at 4 K/min chemrxiv.org |
| Heat of Decomposition (ΔHd) | 117.20 ± 15.50 kJ mol⁻¹ | DSC/DTA acs.org |
| Heat of Decomposition (ΔHd) | 146.50 ± 25.11 kJ mol⁻¹ | DSC at 4 K/min chemrxiv.org |
| Activation Energy (Ea) | 418.58–1255.74 kJ mol⁻¹ | DSC chemrxiv.org |
| Kinetic Model Type | Autocatalytic Reaction Rate Model | Best fit for DSC data chemrxiv.org |
Identification and Analysis of Gaseous Decomposition Products via Coupled Techniques
To elucidate the complex decomposition pathway, coupled analytical techniques such as Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) are employed. These methods allow for the simultaneous measurement of mass loss and the identification of the evolved gaseous products.
Studies using TG-FTIR have successfully identified the primary gaseous products evolved during the thermal decomposition of DPT. The main species detected are carbon dioxide (CO₂), water (H₂O), and various oxides of nitrogen (NOₓ). nih.gov The evolution of these gases corresponds to the breakdown of the bicyclic structure and the nitroamine functional groups.
Further insights have been gained through the use of advanced computational and analytical methods. ReaxFF molecular dynamics (ReaxFF MD) simulations, used in conjunction with TG-FTIR and Mass Spectrometry (MS), have been applied to model the pyrolysis mechanism at an atomic level. wikipedia.org These simulations confirm that the decomposition process is highly complex, leading to the formation of a large number of different gaseous products as the molecule fragments and rearranges at high temperatures. wikipedia.org
Influence of Crystalline Form and Environmental Factors on Thermal Reactivity
DPT is known to exist in at least two different crystalline forms, or polymorphs. acs.org These polymorphs are characterized by different physical properties, including distinct melting points.
Form I: Melts at 222.0–223.0 °C acs.org
Form II: Melts at 204.0–205.0 °C acs.org
While different polymorphs of a compound often exhibit different thermal stabilities and decomposition kinetics, specific comparative studies on the thermal reactivity of DPT's crystalline forms are not extensively detailed in the available literature.
Studies on Reactivity in the Presence of Contaminants (e.g., Ammonium Nitrate)
The thermal reactivity of DPT can be significantly altered by the presence of contaminants. One notable example is ammonium nitrate (B79036) (AN). Studies using non-isothermal differential thermal analysis have shown a relatively high reactivity for mixtures of DPT and ammonium nitrate.
The presence of even small amounts (e.g., 2 wt.%) of ammonium nitrate has a destabilizing effect on DPT. The proposed mechanism for this increased reactivity involves the thermal dissociation of ammonium nitrate, which produces nitric acid. This nitric acid then engages in an acidolytic attack on the nitrogen atoms within the DPT molecule. Computational studies, calculating the electronic charges on the nitrogen atoms, support this mechanism, indicating that the acidolytic attack occurs at the nitrogen atoms with the most negative charge, which are the most susceptible to electrophilic attack.
Other Significant Chemical Transformations and Derivatizations
Beyond thermal decomposition, DPT undergoes other important chemical reactions, including nitrosation and acid-catalyzed rearrangements, which are key to its derivatization and use in further syntheses.
Nitrosation Reactions and Derivatives
Nitrosation of the amine groups in the DPT structure leads to the formation of N-nitroso derivatives. The compound 3,7-dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DNPT) is the direct dinitroso analogue of DPT. Like DPT, DNPT also exhibits increased thermal reactivity when contaminated with ammonium nitrate, suggesting a similar susceptibility to acid-catalyzed decomposition.
Furthermore, nitroso compounds are significant intermediates in the acid-catalyzed conversion of DPT to other complex cyclic nitramines. During the nitrolysis of DPT in nitric acid, intermediates such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) and 1,5-dinitroso-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DNDS) have been isolated and characterized. researchgate.neteag.com The formation of these species involves a combination of nitrosation and nitration steps as the bicyclic structure of DPT rearranges. nih.gov
Acidolytic Reactions and Their Products
Acid-catalyzed reactions, or acidolysis, are among the most significant transformations of DPT. The reaction of DPT in fuming nitric acid is a key step in the synthesis of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX). nih.gov The mechanism involves an electrophilic attack by nitronium (NO₂⁺) and nitrosonium (NO⁺) ions, present in the acidic medium, on the nitrogen atoms of the DPT ring. researchgate.netpnnl.gov This is followed by a nucleophilic attack, potentially by water molecules, on the methylene bridge carbon atoms, leading to ring-opening and rearrangement. researchgate.net The intermediates MNX and DNDS are formed along this pathway before being further nitrated to the final HMX product. researchgate.neteag.com The presence of small amounts of water and nitrogen oxides (like N₂O₄) can influence the reaction pathway, particularly favoring the formation of the nitroso-intermediate MNX. nih.gov
The decomposition of DPT is also dependent on pH in aqueous media. Kinetic studies show a two-stage decomposition process across all acidities. wikipedia.org The reaction is catalyzed by both protons (H⁺) and hydroxide (B78521) ions (OH⁻). In acidic solutions, the decomposition proceeds via a ring-opened structure that is in equilibrium with DPT, and nitramide (B1216842) (NH₂NO₂) has been identified as an intermediate product. wikipedia.org
Theoretical and Computational Chemistry Studies of 3,7 Dinitro 1,3,5,7 Tetraazabicyclo 3.3.1 Nonane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the DPT molecule, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to explain the reaction mechanisms of DPT, particularly in its role as a precursor to the powerful explosive HMX. For instance, DFT calculations have been used to theoretically explain the role of the ammonium (B1175870) ion (NH₄⁺) in the nitrolysis process of DPT, elucidating the reaction mechanism. chemicalbook.com Studies have also employed DFT to investigate the catalytic effect of in-situ generated amines in the reaction of DPT in nitric acid. researchgate.net
While specific DFT-calculated geometric parameters for DPT are not extensively published in readily available literature, predictive models provide estimates for key molecular properties.
Table 1: Predicted Molecular Properties of DPT
| Property | Predicted Value | Unit |
|---|---|---|
| Molar Volume | 125 | cm³/mol |
| Molar Refractivity | 48.7 | cm³ |
| Polarizability | 19.3 | ų |
| Surface Tension | 97.9 | dyne/cm |
| Index of Refraction | 1.71 |
Data sourced from predictive models. epa.gov
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that extend over the entire molecule. Semi-empirical methods like INDO (Intermediate Neglect of Differential Overlap) are computationally less intensive than ab initio methods and are particularly useful for calculating the electronic spectra and excited-state properties of large molecules.
While specific studies employing the INDO method for 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane are not prominent in the surveyed literature, this method is well-established for other organic molecules. For example, INDO/S calculations are used to compute the solvatochromic shift and the properties of excited states in molecules like benzene and carbon monoxide. openmopac.net For energetic materials, MO theory has been applied to calculate parameters like the heat of formation for various explosives, demonstrating its utility in the field. scribd.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as thermal decomposition.
ReaxFF is a reactive force field that can model bond formation and breakage, making it exceptionally well-suited for simulating chemical reactions like pyrolysis. ReaxFF molecular dynamics (ReaxFF MD) simulations have been utilized to investigate the complex thermal decomposition (pyrolysis) mechanism of DPT. epa.govdtic.mil These simulations, often combined with experimental techniques like TG-FTIR-MS (Thermogravimetry-Fourier Transform Infrared-Mass Spectrometry), help to illuminate the intricate decomposition pathways. dtic.milresearchgate.net
The findings from these simulations indicate that the pyrolysis of DPT is a highly complex process that results in the formation of a large number of gaseous products. epa.govdtic.mil The ReaxFF approach allows researchers to track the evolution of molecular fragments and identify the initial steps of decomposition at an atomic level, which is crucial for understanding the thermal stability and safety of the material. psu.edumdpi.com
Predictive Modeling for Thermodynamic and Energetic Properties
Predictive modeling uses computational algorithms to estimate the properties of a compound based on its molecular structure. This is particularly valuable for energetic materials, where experimental determination of properties like heat of formation can be hazardous.
Various computational methods are used to predict the standard thermodynamic and physicochemical properties of DPT. These predictions are essential for assessing its performance and stability. For example, the heat of formation is a critical parameter for calculating the energy output of an explosive. While experimental values for some thermal properties exist, such as a heat of decomposition of 117.20 ± 15.50 kJ/mol, computational predictions provide valuable supplementary data. epa.govdtic.mil
Table 2: Predicted Thermodynamic and Physicochemical Properties of DPT
| Property | Predicted Value | Unit |
|---|---|---|
| Heat of Formation (∆H_f) | -18.14 | kcal/mol |
| Boiling Point | 535.5 ± 50.0 | °C |
| Density | 1.74 ± 0.1 | g/cm³ |
| pKa (Basic Apparent) | 1.49 ± 0.20 | |
| Vapor Pressure | 1.44e-6 | mmHg |
| Water Solubility | 4.78e-2 | g/L |
Data sourced from various predictive models and publications. chemicalbook.comepa.govresearchgate.net
Assessment of Intrinsic Energetic Performance Descriptors through Specialized Software
The evaluation of the intrinsic energetic performance of this compound (DPT) relies on the computational analysis of key performance descriptors. This assessment is typically carried out using specialized thermochemical codes that predict the behavior of energetic materials upon detonation. These software packages employ sophisticated theoretical models to estimate properties such as detonation velocity, detonation pressure, and heat of formation, which are crucial indicators of an explosive's performance.
Specialized software, such as EXPLO5 and CHEETAH (Chemical Equilibrium at High Temperature and High Pressure), are industry-standard tools for these calculations. They operate by solving thermodynamic equations to determine the chemical equilibrium of the detonation products. Based on the initial chemical composition, density, and heat of formation of the explosive compound, these programs can predict a range of performance parameters. The calculations are grounded in fundamental theories of detonation, such as the Chapman-Jouguet theory, to model the behavior of the material under extreme conditions.
For DPT, a comprehensive assessment of its energetic performance would involve the use of such software to calculate its key descriptors. The primary inputs for these calculations include the molecular formula (C₅H₁₀N₆O₄), the density of the compound (experimentally determined to be approximately 1.63 g/cm³), and its heat of formation. acs.org
Detailed Research Findings
While the methodologies for the computational assessment of energetic materials are well-established, a thorough search of the available scientific literature did not yield specific studies that have published a complete set of computationally predicted intrinsic energetic performance descriptors for this compound using specialized software like EXPLO5 or CHEETAH. Such studies would typically involve density functional theory (DFT) calculations to determine the solid-state heat of formation, which would then be used as a critical input for the thermochemical codes.
However, experimental data on some of the energetic properties of DPT are available and provide a valuable benchmark. For instance, one study reports an experimental detonation velocity for DPT. nih.gov A comparative analysis of experimental and theoretical values is a standard practice for validating computational models. In the absence of published computational data for DPT, the existing experimental values serve as a reference for any future theoretical investigations.
The following table summarizes the known experimental energetic performance descriptor for DPT and indicates the parameters that would be determined through computational analysis.
| Performance Descriptor | Value | Method | Reference |
|---|---|---|---|
| Detonation Velocity (D) | 7300 m/s | Experimental | nih.gov |
| Detonation Pressure (P) | Data Not Available | Computational Prediction | - |
| Heat of Formation (Solid) | Data Not Available | Computational Prediction | - |
| Heat of Detonation | Data Not Available | Computational Prediction | - |
Future computational studies on DPT would be invaluable in providing a more complete picture of its energetic characteristics. By employing software like EXPLO5 or CHEETAH, researchers could generate a full profile of its performance descriptors. This would not only enhance the fundamental understanding of this compound but also provide crucial data for its potential applications in the field of energetic materials.
Advanced Research Topics and Future Directions in 3,7 Dinitro 1,3,5,7 Tetraazabicyclo 3.3.1 Nonane Chemistry
Resolution of Mechanistic Contradictions and Unresolved Reaction Pathways
The synthesis of energetic materials often involves complex reaction networks, and the conversion of DPT is no exception. A primary focus of current research is to elucidate the precise mechanistic steps, particularly during its nitrolysis to produce 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX).
Historically, the pathway from DPT to HMX has been a subject of debate. However, recent studies have made significant strides in identifying key intermediates. Through techniques like High-Performance Liquid Chromatography (HPLC) monitoring, researchers have isolated and characterized transient species that were previously only hypothesized. sc.edubohrium.com In the nitrolysis of DPT, two critical intermediates have been identified: 1,5-dinitroso-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DNDS) and 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX). sc.edubohrium.com
The proposed mechanism suggests that electrophilic species like NO₂⁺ and NO⁺, generated from the nitric acid medium, attack the nitrogen atoms of the DPT cage. sc.edubohrium.com This is followed by a nucleophilic attack by water on the bridgehead carbon atoms, leading to ring-opening and the formation of these intermediates, which are subsequently oxidized to HMX. sc.edu Kinetic studies using ¹H-NMR have tracked the reaction progress, revealing that DPT rapidly converts to MNX, which then more slowly transforms into HMX. rsc.org This latter step appears to follow pseudo-first-order kinetics. rsc.org
Despite this progress, unresolved questions remain. The exact role of additives like ammonium (B1175870) nitrate (B79036) is still under investigation. While it appears to favor the formation of the MNX intermediate, it may hinder the final conversion to HMX. researchgate.net The influence of trace amounts of water and nitrogen oxides (like N₂O₄) also presents a complex picture; small quantities can be beneficial for creating MNX but detrimental to its subsequent nitrolysis. rsc.org Future research will likely focus on precisely quantifying the effects of these reaction components to resolve these apparent contradictions and develop a complete, predictive model of the reaction pathway.
Development of Environmentally Benign Synthetic Methodologies and Catalytic Systems
Traditional synthesis methods for DPT and its subsequent conversion often rely on harsh reagents like fuming nitric acid and oleum, leading to significant environmental concerns related to waste acid disposal. sid.irgoogle.com Consequently, a major thrust in modern DPT chemistry is the development of "green" synthetic routes.
Research in this area is exploring several promising avenues:
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as silica (B1680970) sulfuric acid and various heteropoly acids, are being used to facilitate the nitrolysis of DPT under milder, and sometimes solvent-free, conditions. tandfonline.comresearchgate.netresearchgate.net These catalysts are often recoverable and reusable, significantly reducing waste and improving process economy. tandfonline.comresearchgate.net
Ionic Liquids (ILs): Acidic ionic liquids have emerged as effective catalysts and reaction media. icm.edu.plbibliotekanauki.plresearchgate.net They can enhance reaction yields and can be recycled multiple times without a significant loss of activity. icm.edu.plbibliotekanauki.pl Studies have shown that using certain ILs, such as [Et₃NH]HSO₄, can increase the yield of HMX from DPT nitrolysis from 45% (uncatalyzed) to over 60%. bibliotekanauki.plresearchgate.net
Alternative Nitrating Systems: Scientists are investigating novel nitrating agents to replace traditional mixed acids. Systems like N₂O₅ in nitric acid have been explored. epa.gov Furthermore, polymeric nitrating agents are being developed, which offer advantages like stability, selectivity, and easy separation from the reaction mixture. rsc.orgorgchemres.org These approaches aim to minimize the use of corrosive and hazardous reagents. rsc.org
The table below summarizes the yield improvements seen with various catalytic systems for the nitrolysis of DPT to HMX.
| Catalyst System | Uncatalyzed Yield | Catalyzed Yield | Key Advantages |
| Acidic Ionic Liquids (e.g., [Et₃NH]HSO₄) | 45% | Up to 61% | Recyclable, Improved Yield bibliotekanauki.plresearchgate.net |
| Solid Acid Catalysts (e.g., Silica Sulfuric Acid) | --- | Good Yields | Heterogeneous, Reusable, Milder Conditions tandfonline.comresearchgate.net |
| N₂O₅/HNO₃ with Ionic Liquids | 45% | Up to 69% | Increased Yield researchgate.net |
Future work will focus on optimizing these green methodologies for industrial-scale production, emphasizing catalyst longevity, process safety, and economic viability.
Exploration of Novel Derivatization Strategies for Broader Chemical Utility
While DPT is primarily known as a precursor to HMX, its rigid bicyclic structure makes it an interesting scaffold for creating novel molecules with diverse functionalities. Research into derivatization aims to unlock new applications for the DPT core beyond energetic materials.
Strategies for derivatization often involve targeting the amine groups or the bicyclic backbone itself. Although the literature specifically detailing a wide range of DPT derivatives is still emerging, the principles of amine chemistry suggest several potential pathways. These could include:
N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups onto the nitrogen atoms could modify the molecule's solubility, thermal stability, and chemical reactivity.
Acylation: Reaction with acylating agents could produce amide derivatives, offering different chemical properties. The synthesis of related compounds like 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT) highlights the feasibility of modifying the amine positions. bue.edu.eg
Ring-Opening Reactions: Controlled cleavage of the bicyclic system, other than through nitrolysis, could lead to functionalized cyclooctane (B165968) derivatives, providing access to a different class of cyclic compounds.
The exploration of such derivatives could expand the utility of DPT into fields like materials science, coordination chemistry (as ligands for metal complexes), or as building blocks for more complex organic synthesis. The development of new synthetic platforms, such as those using nucleophilic aromatic substitution on other heterocyclic cores, provides a template for how such derivatization strategies could be systematically explored for DPT. nih.gov
Integration of Multiscale Experimental and Computational Approaches for Comprehensive Understanding
To achieve a deeper and more predictive understanding of DPT's chemistry, researchers are increasingly integrating advanced experimental techniques with powerful computational modeling. nih.gov This synergistic approach allows for insights that are often inaccessible through either method alone.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, molecular geometry, and vibrational frequencies of DPT and its reaction intermediates. science.govmdpi.com This method can help elucidate reaction mechanisms by calculating the energy barriers of different potential pathways, thus explaining observed product distributions and reaction kinetics. nih.govnih.gov For instance, DFT can model the initial electrophilic attack on DPT's nitrogen atoms, providing a molecular-level picture of the reaction's initiation.
Molecular Dynamics (MD): MD simulations can be used to study the behavior of DPT in different solvent environments and under various temperature and pressure conditions. This is particularly useful for understanding the thermal decomposition of DPT, a process critical for safety assessment. nih.gov
Experimental Approaches:
Spectroscopic Analysis: Advanced spectroscopic methods, including in-situ NMR and Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of reactions involving DPT. rsc.orgnih.gov This provides crucial experimental data to validate and refine computational models.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) provide essential data on the thermal stability and decomposition kinetics of DPT. nih.govnih.gov These experimental results are used to benchmark the accuracy of theoretical decomposition models.
Multiscale Modeling: The ultimate goal is to develop multiscale models that connect molecular-level quantum mechanical details with macroscopic properties like reaction rates and thermal behavior. nih.govnih.govfrontiersin.org Such models can simulate the entire lifecycle of the chemical process, from initial reactant interactions to final product formation, providing a comprehensive understanding that can guide the design of safer, more efficient synthetic processes.
| Computational Method | Application in DPT Research | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Electronic structure, transition state energies, reaction pathways nih.govnih.gov |
| Molecular Dynamics (MD) | Thermal Decomposition Simulation | Decomposition pathways, product formation under heat nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvation and Catalysis Effects | Interaction of DPT with solvents and catalysts |
By combining the predictive power of computational chemistry with precise experimental validation, future research will continue to unravel the complex chemistry of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane, paving the way for advanced applications and improved production methods.
Q & A
Q. What are the primary synthetic routes for DPT, and how do they differ in methodology?
DPT is synthesized via nitrolysis of precursors such as 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT). The Bachmann process involves reacting DAPT with mixed acid (nitric/sulfuric acid) to yield DPT, while alternative methods use acetic anhydride/acetyl chloride to form intermediates like 1,3,5,7-tetraacetyl-1,3,5,7-tetraazacyclooctane (TAT), which is subsequently nitrolyzed . A key distinction lies in the avoidance of sulfuric acid in some protocols, reducing corrosive by-products .
Q. What analytical techniques are critical for characterizing DPT’s structure and purity?
X-ray crystallography confirms DPT’s bicyclic framework and stereochemical conformations (twin chair or chair–boat), while differential scanning calorimetry (DSC) identifies its thermal transitions, including dual melting points (204–205°C and 222–223°C) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to assess purity and detect nitrolysis by-products like HMX .
Q. How does DPT’s thermal stability compare to other energetic materials?
DPT exhibits lower impact sensitivity than HMX and RDX, with decomposition onset temperatures exceeding 200°C. Studies using accelerating rate calorimetry (ARC) reveal exothermic decomposition pathways influenced by crystal form (α or β) and environmental conditions (e.g., pH, humidity) .
Advanced Research Questions
Q. What mechanistic contradictions exist in DPT’s nitrolysis pathways?
Conflicting data arise regarding intermediates. Isotopic labeling (¹⁵N) suggests a stepwise nitrolysis mechanism involving ring-opening and re-cyclization , while kinetic studies propose methylenedinitroamine (MDNA) as a transient species . However, MDNA’s slow decomposition rate in aqueous media challenges its role as a key intermediate, necessitating further isotopic tracing .
Q. How do task-specific ionic liquids (TSILs) enhance DPT synthesis efficiency?
TSILs like 1-butyl-3-methylimidazolium nitrate act as recyclable catalysts, improving nitro group incorporation and reducing reaction time. These solvents stabilize intermediates, achieving >85% yield with minimal catalyst loss over five cycles . Optimization of TSIL side chains (e.g., alkyl vs. aryl groups) further modulates nitrolysis selectivity .
Q. What role do Lewis bases play in DPT’s conversion to MNX (1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane)?
CH₃NH₂·HCl replaces NH₄NO₃ as a Lewis base catalyst, promoting nitrosylation in fuming nitric acid. Orthogonal experiments identify optimal conditions: n(DPT):n(CH₃NH₂·HCl) = 1:2.5, −25°C, 10 min reaction time, yielding 78.5% MNX. The mechanism involves CH₃NH₂ generation, which accelerates nitrous acid formation, bypassing toxic N₂O₄ .
Q. How does pH influence DPT’s decomposition kinetics in aqueous media?
Kinetic studies show biphasic decomposition: (1) rapid initial proton/hydroxide-catalyzed ring-opening and (2) slower intermediate degradation. In acidic conditions (pH < 3), nitramide (NH₂NO₂) is detected as an intermediate, while alkaline conditions (pH > 10) favor a distinct, unidentified species (Intermediate B). Rate constants (k₁ and k₂) vary logarithmically with pH .
Q. What computational models elucidate DPT’s conformational dynamics and reactivity?
Density functional theory (DFT) simulations correlate DPT’s twin-chair conformation with reduced steric strain, enhancing nitro group stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces), predicting sensitivity to mechanical stress .
Key Research Gaps
- Isotopic Labeling: Further ¹⁵N studies are needed to resolve contradictions in nitrolysis intermediates .
- Catalyst Design: TSILs with tailored functional groups could improve nitrolysis selectivity for HMX synthesis .
- Environmental Impact: Waste stream management (e.g., nitric acid recovery) requires optimization for industrial scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
